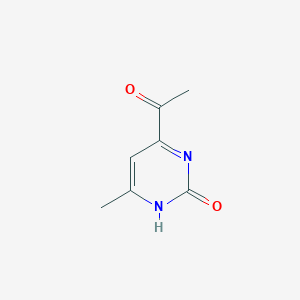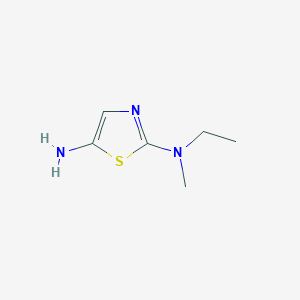
N2-Ethyl-N2-methylthiazole-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Ethyl-N2-methylthiazole-2,5-diamine is a heterocyclic organic compound with the molecular formula C6H11N3S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethyl-N2-methylthiazole-2,5-diamine typically involves the reaction of 2-amino-5-methylthiazole with ethylating agents under controlled conditions. One common method includes the use of anhydrous dimethylformamide (DMF) as a solvent and sodium carbonate as a base. The reaction is carried out by adding chloroacetyl chloride dropwise to the solution of 2-amino-5-methylthiazole and sodium carbonate in DMF .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates .
Análisis De Reacciones Químicas
Types of Reactions: N2-Ethyl-N2-methylthiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
N2-Ethyl-N2-methylthiazole-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mecanismo De Acción
The mechanism of action of N2-Ethyl-N2-methylthiazole-2,5-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
- N2-Ethyl-N2-methylthiazole-2,4-diamine
- 2-Amino-5-methylthiazole
- 2-Ethylthiazole
Comparison: N2-Ethyl-N2-methylthiazole-2,5-diamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C6H11N3S |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
2-N-ethyl-2-N-methyl-1,3-thiazole-2,5-diamine |
InChI |
InChI=1S/C6H11N3S/c1-3-9(2)6-8-4-5(7)10-6/h4H,3,7H2,1-2H3 |
Clave InChI |
GWBVRFLOCJHMMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=NC=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)
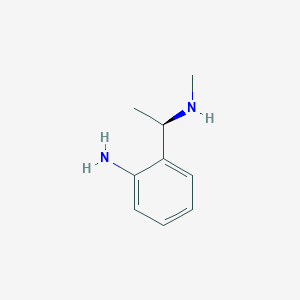
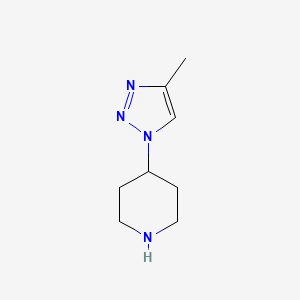

![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)
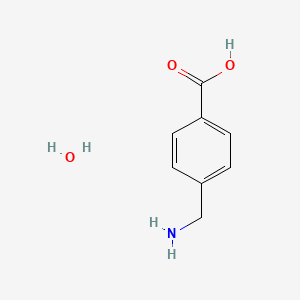
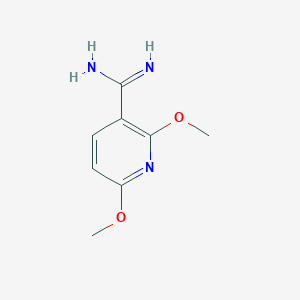

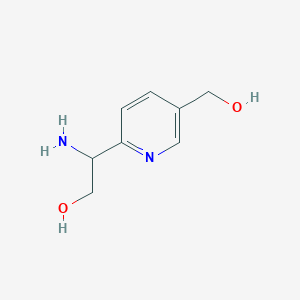

![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

